2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone
Brand Name: Vulcanchem
CAS No.: 863460-61-1
VCID: VC5139039
InChI: InChI=1S/C18H12FN5OS/c19-13-6-8-14(9-7-13)24-17-16(22-23-24)18(21-11-20-17)26-10-15(25)12-4-2-1-3-5-12/h1-9,11H,10H2
SMILES: C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Molecular Formula: C18H12FN5OS
Molecular Weight: 365.39

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone

CAS No.: 863460-61-1

Cat. No.: VC5139039

Molecular Formula: C18H12FN5OS

Molecular Weight: 365.39

* For research use only. Not for human or veterinary use.

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone - 863460-61-1

Specification

CAS No. 863460-61-1
Molecular Formula C18H12FN5OS
Molecular Weight 365.39
IUPAC Name 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone
Standard InChI InChI=1S/C18H12FN5OS/c19-13-6-8-14(9-7-13)24-17-16(22-23-24)18(21-11-20-17)26-10-15(25)12-4-2-1-3-5-12/h1-9,11H,10H2
Standard InChI Key BOGPTMATVLTGQB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F

Introduction

The compound 2-((3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a heterocyclic organic molecule incorporating a triazolopyrimidine core functionalized with a fluorophenyl group and a thioether-linked phenylethanone moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for enzyme inhibition or receptor modulation.

Structural Features

This compound consists of:

  • A triazolopyrimidine ring, which is a fused bicyclic system combining a triazole and pyrimidine.

  • A 4-fluorophenyl substituent at the triazole ring, contributing to electronic properties and potential receptor binding affinity.

  • A thioether bridge connecting the triazolopyrimidine to the phenylethanone group.

Key structural parameters (hypothetical based on related compounds):

Structural FeatureValue/Observation
Dihedral angle (fluorophenyl and triazole)~20°
Bond length (C-S linkage)~1.8 Å
Substituent orientationPlanar alignment with minimal steric hindrance

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the triazolopyrimidine core: Starting with appropriate precursors such as aminopyrimidines and azides.

  • Introduction of the 4-fluorophenyl group: Achieved via electrophilic aromatic substitution or coupling reactions.

  • Thioether linkage formation: Using thiol-based intermediates to link the triazolopyrimidine with phenylethanone derivatives.

Potential Applications

This compound's structure suggests it may have applications in:

  • Pharmacology: As an inhibitor for enzymes like kinases or polymerases due to its heterocyclic framework .

  • Antiviral agents: Similar triazolopyrimidines have shown activity against influenza virus polymerase .

  • Anti-inflammatory drugs: Molecular docking studies suggest potential inhibition of enzymes such as 5-lipoxygenase .

Analytical Characterization

Key techniques for characterizing this compound include:

  • NMR Spectroscopy: To confirm chemical shifts corresponding to aromatic protons, fluorine atoms, and thioether linkages.

  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

  • X-Ray Crystallography: To determine precise molecular geometry and intermolecular interactions.

Related Research Findings

While specific data on this exact compound is sparse, related triazolopyrimidine derivatives exhibit:

  • High binding affinity to protein targets via hydrophobic interactions and hydrogen bonding .

  • Anticancer activity through growth inhibition in tumor cell lines .

  • Broad-spectrum biological activity due to their electron-rich aromatic systems.

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis may limit large-scale production.

  • Biological Testing: Further in vitro and in vivo studies are needed to evaluate pharmacokinetics and toxicity.

  • Optimization: Structural modifications could enhance solubility or target specificity.

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